![molecular formula C22H16ClFN4O3 B2685778 2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(3-氟苯基)乙酰胺 CAS No. 923140-07-2](/img/no-structure.png)
2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(3-氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a pyrido[3,2-d]pyrimidin-1(2H)-one, a chlorobenzyl group, and a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[3,2-d]pyrimidin-1(2H)-one core suggests that the compound may have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrido[3,2-d]pyrimidin-1(2H)-one core could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .科学研究应用
影像放射性配体
一系列新化合物包括“2-苯基吡唑并[1,5-a]嘧啶乙酰胺”已被开发为转运蛋白(18 kDa)的选择性配体,表明类似化合物在通过正电子发射断层扫描(PET)成像开发神经炎症和神经退行性疾病的诊断工具中具有潜在用途。此类研究证明了该化合物与神经科学研究的相关性,特别是在与疾病过程相关的生物靶标的成像中 (Dollé et al., 2008)。
抗肿瘤活性
对与“2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(3-氟苯基)乙酰胺”在结构上相关的化合物的研究显示出潜在的抗肿瘤活性。这些化合物已在体外显示出选择性抗肿瘤活性,表明它们在癌症研究和开发新型抗癌剂中的作用 (熊晶,2011)。
抗炎和镇痛剂
新型嘧啶衍生物的合成已因其潜在的抗炎和镇痛特性而被探索。此类研究强调了基于嘧啶的化合物在开发针对炎症和疼痛的新型药物中的多功能性,展示了这些化学框架更广泛的治疗应用 (Muralidharan 等,2019)。
除草剂活性
此外,对具有相似结构特征的化合物的研究导致了具有显着除草剂活性的衍生物的发现。这些发现突出了该化合物在农业科学中的潜在用途,特别是在开发用于作物保护的新型除草剂方面 (吴道信等,2011)。
分子对接研究
除了其直接的生物活性外,这些化合物还一直是分子对接研究的主题,以了解它们与生物靶标的相互作用。此类研究提供了对其活性背后的分子机制的见解,促进了更有效和选择性药物的设计 (戈帕尔·夏尔马等,2018)。
作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid. This intermediate is then reacted with 3-fluoroaniline to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "3-fluoroaniline" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide." ] } | |
| 923140-07-2 | |
分子式 |
C22H16ClFN4O3 |
分子量 |
438.84 |
IUPAC 名称 |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-8-6-14(7-9-15)12-28-21(30)20-18(5-2-10-25-20)27(22(28)31)13-19(29)26-17-4-1-3-16(24)11-17/h1-11H,12-13H2,(H,26,29) |
InChI 键 |
LZEYIYHQYQKECE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)


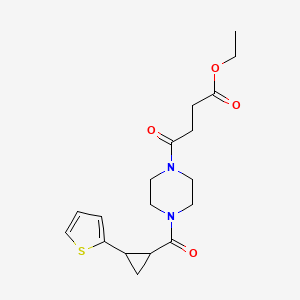
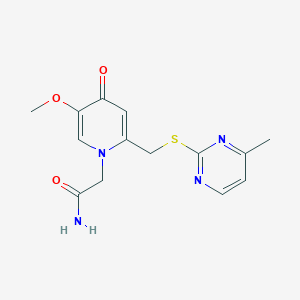
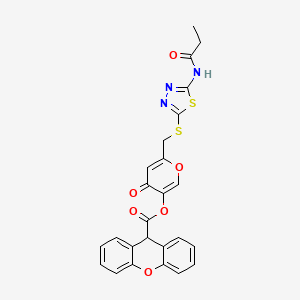
![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)
![3-[3-[Methyl-(6-methylpyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2685709.png)
![N-(4-methoxyphenyl)-2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetamide](/img/structure/B2685710.png)
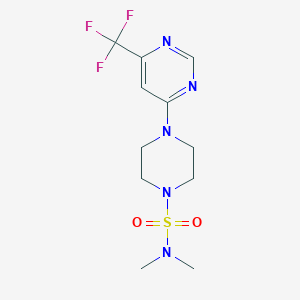
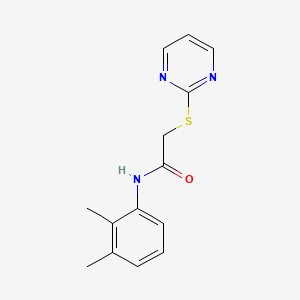
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)

